molecular formula C9H14O2 B14735669 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester CAS No. 6493-78-3

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester

Cat. No.: B14735669
CAS No.: 6493-78-3
M. Wt: 154.21 g/mol
InChI Key: ALWNXIRSKYWVFP-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is a chemical compound with the molecular formula C9H14O2. It is a cyclic ester derived from 3-cyclohexene-1-carboxylic acid and is characterized by the presence of a methyl group attached to the cyclohexene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester typically involves the esterification of 3-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-Cyclohexene-1-carboxylic acid+MethanolAcid Catalyst3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester+Water\text{3-Cyclohexene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Cyclohexene-1-carboxylic acid+MethanolAcid Catalyst​3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of efficient separation techniques, such as distillation, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides, or ethers.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the methyl group, which affect its binding affinity and specificity towards different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-carboxylic acid, methyl ester: Similar structure but lacks the additional methyl group.

    Methyl 4-cyclohexenecarboxylate: Differently positioned double bond in the cyclohexene ring.

    Methyl 1,2,3,6-tetrahydrobenzoate: Saturated analog with no double bond in the ring.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester is unique due to the presence of the methyl group on the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

6493-78-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 3-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-7-4-3-5-8(6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3

InChI Key

ALWNXIRSKYWVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1)C(=O)OC

Origin of Product

United States

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